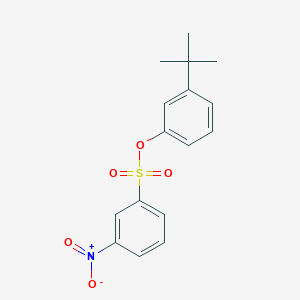
Stearoyltaurine, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyltaurine, sodium salt, also known as N-Stearoyltaurine sodium salt, is a compound with the molecular formula C20H40NNaO4S. It is an anionic surfactant belonging to the category of acyl taurates. This compound is characterized by its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .
Méthodes De Préparation
Stearoyltaurine, sodium salt, can be synthesized through the reaction of sodium taurate with stearoyl chloride. This reaction involves the acylation of sodium taurate, resulting in the formation of the desired product . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and reactant concentrations to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Stearoyltaurine, sodium salt, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound, into reduced forms with different chemical properties.
Substitution: Substitution reactions involving this compound, can lead to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. .
Applications De Recherche Scientifique
Stearoyltaurine, sodium salt, finds applications in several scientific research fields:
Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.
Biology: This compound is employed in biological studies for its ability to stabilize proteins and other biomolecules.
Medicine: this compound, is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is widely used in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties .
Mécanisme D'action
The mechanism of action of stearoyltaurine, sodium salt, involves its surfactant properties, which enable it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their stabilization and solubilization. The pathways involved include the modulation of membrane fluidity and the formation of micelles .
Comparaison Avec Des Composés Similaires
Stearoyltaurine, sodium salt, can be compared with other similar compounds such as:
Sodium stearoyl lactylate: Both compounds are used as surfactants, but sodium stearoyl lactylate is more commonly used in food applications.
Sodium stearate: This compound is another surfactant with similar properties but is primarily used in soap and cosmetic formulations.
Sodium lauryl sulfate: While also a surfactant, sodium lauryl sulfate has a different molecular structure and is widely used in detergents and cleaning products. The uniqueness of this compound, lies in its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions
Propriétés
Numéro CAS |
25080-09-5 |
|---|---|
Formule moléculaire |
C20H40NNaO4S |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
sodium;2-(octadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C20H41NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h2-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |
Clé InChI |
QMJPYGADZSEASQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


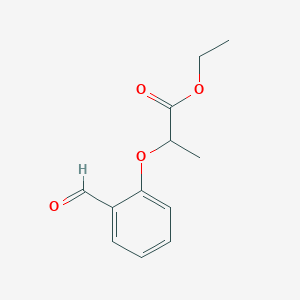
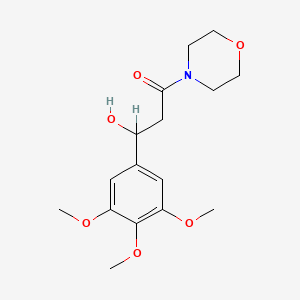
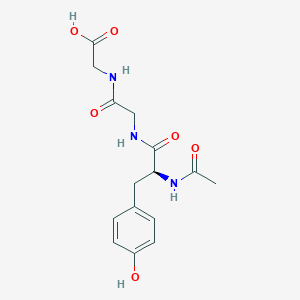
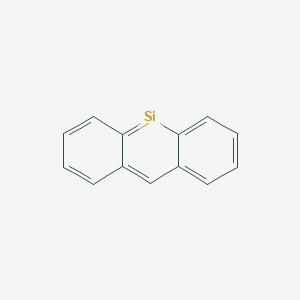
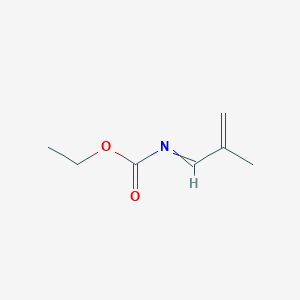
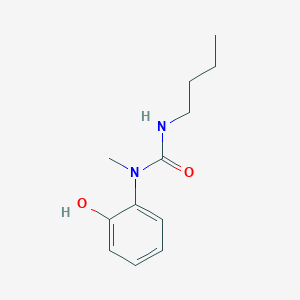


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
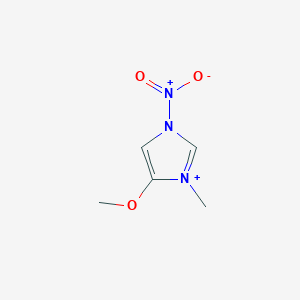
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
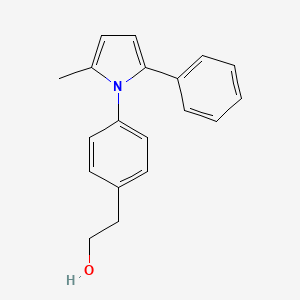
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
